molecular formula C27H38N6O5 B3025719 4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate

4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate

Cat. No.: B3025719
M. Wt: 526.6 g/mol
InChI Key: NFXCKTKGAJDCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TAS 205 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the compound is produced on an industrial scale by Taiho Pharmaceutical Co., Ltd., which has developed efficient methods for its large-scale production .

Chemical Reactions Analysis

TAS 205 undergoes various chemical reactions, including:

    Oxidation: TAS 205 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, resulting in reduced forms.

    Substitution: TAS 205 can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TAS 205 has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of hematopoietic prostaglandin D synthase.

    Biology: TAS 205 is used to investigate the role of prostaglandin D2 in various biological processes.

    Medicine: The primary application of TAS 205 is in the treatment of Duchenne muscular dystrophy. .

    Industry: TAS 205 is produced on an industrial scale for pharmaceutical applications

Mechanism of Action

TAS 205 exerts its effects by selectively inhibiting hematopoietic prostaglandin D synthase (HPGDS). This enzyme is responsible for the production of prostaglandin D2, which plays a role in the inflammatory response and muscle necrosis in Duchenne muscular dystrophy. By inhibiting HPGDS, TAS 205 reduces the production of prostaglandin D2, thereby mitigating inflammation and muscle damage .

Comparison with Similar Compounds

TAS 205 is unique in its selective inhibition of hematopoietic prostaglandin D synthase. Similar compounds include:

    Prostaglandin E2 inhibitors: These compounds inhibit prostaglandin E2, which has different biological effects compared to prostaglandin D2.

    Nonsteroidal anti-inflammatory drugs (NSAIDs): These drugs inhibit cyclooxygenase enzymes, which are involved in the production of various prostaglandins, including prostaglandin D2 and prostaglandin E2.

Compared to these compounds, TAS 205 offers a more targeted approach by specifically inhibiting hematopoietic prostaglandin D synthase, making it a promising therapeutic option for Duchenne muscular dystrophy .

Properties

IUPAC Name

4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O4.H2O/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32;/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXCKTKGAJDCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
Reactant of Route 2
Reactant of Route 2
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
Reactant of Route 3
Reactant of Route 3
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
Reactant of Route 4
Reactant of Route 4
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
Reactant of Route 5
Reactant of Route 5
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate

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